4-(2,6-dichloropyrimidine-4-carbonyl)morpholine
Description
Structure
3D Structure
Properties
CAS No. |
1240169-90-7 |
|---|---|
Molecular Formula |
C9H9Cl2N3O2 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(2,6-dichloropyrimidin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-5-6(12-9(11)13-7)8(15)14-1-3-16-4-2-14/h5H,1-4H2 |
InChI Key |
GGLYXTOGBORYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC(=N2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Contextual Overview of Halogenated Pyrimidine Scaffolds in Organic Synthesis
Halogenated pyrimidines are a class of heterocyclic compounds that have garnered substantial attention in the field of organic chemistry. nih.govjacsdirectory.com The pyrimidine (B1678525) ring, a diazine containing two nitrogen atoms at positions 1 and 3, is a fundamental unit in nucleic acids, rendering its derivatives of inherent biological relevance. jacsdirectory.com The introduction of halogen atoms onto the pyrimidine scaffold dramatically influences its chemical reactivity and physical properties.
The presence of electron-withdrawing halogen atoms, such as chlorine, significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions. mdpi.comsigmaaldrich.com This enhanced electrophilicity allows for the facile and often regioselective introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. The differential reactivity of the halogen atoms, often dependent on their position on the pyrimidine ring, enables sequential and controlled functionalization, providing a powerful tool for the construction of complex molecular architectures. This reactivity profile has established halogenated pyrimidines as versatile building blocks in the synthesis of a diverse range of compounds with applications in medicinal chemistry and materials science. nih.gov
Academic Relevance of Morpholine Derivatives in Molecular Design
The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. researchgate.net Its incorporation into molecular structures is a well-established strategy for optimizing physicochemical and pharmacokinetic properties. The presence of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of a compound, all of which are critical parameters in drug design.
From a structural standpoint, the chair-like conformation of the morpholine ring can provide a rigid framework for the spatial orientation of substituents, facilitating precise interactions with biological targets. Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target protein. The versatility of the morpholine moiety is underscored by its presence in numerous approved drugs and clinical candidates, highlighting its academic and industrial importance in the development of new therapeutic agents.
Structural Elucidation and Classification Within Pyrimidine 4 Carboxamide Chemistry
Regioselective Functionalization Strategies
The this compound molecule possesses two reactive chlorine atoms on the pyrimidine ring, offering opportunities for further functionalization. The differential reactivity of these chloro-substituents allows for regioselective modifications, enabling the synthesis of a diverse array of derivatives.
Site-Specific Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms and the two electron-withdrawing chlorine atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C6 positions are not electronically equivalent. In many pyrimidine systems, the C4 (and C6) position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution at the C4/C6 position. stackexchange.commdpi.comwuxiapptec.com
In the case of this compound, the C4 position is already functionalized. Therefore, subsequent nucleophilic substitution will occur at either the C2 or C6 position. The electronic environment of these two positions is very similar, and achieving high regioselectivity between them can be challenging. However, subtle differences in steric hindrance or the electronic nature of the incoming nucleophile and reaction conditions can influence the site of substitution. For instance, bulky nucleophiles may preferentially attack the less sterically hindered position.
Selective Derivatization of Chloro-Substituents
The selective derivatization of one chloro-substituent over the other in this compound allows for the sequential introduction of different functional groups. This can be achieved by carefully controlling the reaction conditions, such as temperature, stoichiometry of the nucleophile, and the nature of the solvent.
For example, by using one equivalent of a nucleophile at a lower temperature, it is often possible to achieve monosubstitution. The resulting monochloro-pyrimidine derivative can then be subjected to a second nucleophilic substitution with a different nucleophile to introduce a second, distinct functional group. This stepwise approach provides a powerful tool for creating a library of disubstituted pyrimidine-morpholine conjugates with diverse functionalities. The choice of nucleophiles can range from simple amines and alkoxides to more complex moieties, allowing for the fine-tuning of the molecule's properties for specific applications. nih.gov
| Parameter | Condition for Monosubstitution | Condition for Disubstitution |
| Nucleophile Stoichiometry | ~1 equivalent | >2 equivalents |
| Temperature | Lower temperature (e.g., 0 °C to rt) | Elevated temperature |
| Reaction Time | Shorter | Longer |
Emerging Synthetic Protocols for Pyrimidine-Morpholine Conjugates
In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methodologies. These emerging protocols are also applicable to the synthesis of pyrimidine-morpholine conjugates like this compound.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.commdpi.com The application of microwave irradiation to the synthesis of this compound and its derivatives can significantly improve reaction efficiency.
The key advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to a reduction in side product formation. For the amidation reaction between 2,6-dichloropyrimidine-4-carbonyl chloride and morpholine, microwave irradiation could potentially reduce the reaction time from hours to minutes. Similarly, the subsequent nucleophilic aromatic substitution reactions on the dichloropyrimidine ring can be accelerated under microwave conditions.
| Synthetic Step | Conventional Heating | Microwave-Assisted Synthesis |
| Amide Formation | Hours | Minutes |
| Nucleophilic Substitution | Hours to Days | Minutes to Hours |
| Typical Yields | Moderate to Good | Often Improved |
Solvent-Free and Environmentally Conscious Synthetic Approaches
Solvent-free or "green" chemistry approaches aim to reduce or eliminate the use of hazardous solvents in chemical processes. These methods are not only environmentally benign but can also simplify product purification and reduce waste. rsc.org
Reactivity of the Dichloropyrimidine Core
The 2,6-dichloropyrimidine ring is the most reactive portion of the molecule. Its electron-deficient nature, significantly enhanced by the two ring nitrogen atoms and the strongly electron-withdrawing carbonyl group at the C-4 position, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.comyoutube.com
Pathways for Nucleophilic Displacement at Pyrimidine C-2 and C-6 Positions
The chlorine atoms at the C-2 and C-6 positions of the pyrimidine ring are excellent leaving groups and serve as primary sites for nucleophilic attack. mdpi.comgrowingscience.com A wide variety of nucleophiles can displace one or both of these chlorine atoms, leading to a diverse array of substituted pyrimidine derivatives. The reaction typically proceeds sequentially, with the displacement of the first chlorine atom often influencing the reactivity for the second substitution.
Common nucleophiles that readily react with dichloropyrimidines include:
Amines: Primary and secondary amines, including anilines and aliphatic amines, can displace the chlorine atoms to form aminopyrimidines. researchgate.netnih.gov
Alkoxides and Phenoxides: These oxygen-based nucleophiles react to form the corresponding ethers.
Thiols and Thiophenoxides: Sulfur-based nucleophiles can be used to introduce thioether linkages.
The substitution can be controlled to achieve either mono- or di-substitution by carefully managing the reaction stoichiometry and conditions. nih.gov For instance, using one equivalent of a nucleophile at a lower temperature may favor monosubstitution, while an excess of the nucleophile and higher temperatures will typically lead to the disubstituted product.
| Nucleophile (Nu-H) | Reaction Conditions | Predicted Product(s) | Reference |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Isopropanol) | Mono- and/or di-aminopyrimidine derivatives | nih.govsemanticscholar.org |
| Alcohol/Phenol (ROH) | Strong Base (e.g., NaH, NaOMe) | Mono- and/or di-alkoxy/aryloxy-pyrimidine derivatives | mdpi.com |
| Thiol/Thiophenol (RSH) | Base (e.g., K₂CO₃, Et₃N) | Mono- and/or di-thioether pyrimidine derivatives | umich.edu |
Electronic and Steric Influences on Pyrimidine Reactivity
The reactivity of the dichloropyrimidine core is governed by strong electronic effects. The two nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density, making the ring carbons electrophilic. youtube.com This effect is dramatically amplified by the C-4 carbonyl group, which is a powerful electron-withdrawing substituent. This group further depletes the electron density of the ring, thereby activating the C-2 and C-6 positions for nucleophilic attack. wuxiapptec.com
The C-2 and C-6 positions are electronically equivalent in the starting molecule. However, the steric bulk of the 4-(morpholine-carbonyl) substituent could potentially introduce a degree of regioselectivity in the first nucleophilic substitution, with the less hindered position reacting preferentially. After the first substitution, the electronic nature of the newly introduced group will significantly influence the reactivity of the remaining chlorine atom. An electron-donating substituent will decrease the reactivity towards a second substitution, whereas another electron-withdrawing group will enhance it. wuxiapptec.com
Transformations Involving the Morpholine Moiety
Stability Considerations of the Amide Linkage
Amide bonds are known for their exceptional stability, which is a result of resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This resonance imparts a partial double-bond character to the C-N bond, making it strong and resistant to cleavage. nih.gov The amide linkage in this compound is expected to be highly stable under neutral and physiological conditions. nih.gov
Hydrolysis of the amide bond to yield the corresponding carboxylic acid and morpholine is possible but generally requires harsh conditions, such as heating in strongly acidic or basic aqueous solutions. acs.org While the electron-withdrawing nature of the dichloropyrimidine ring increases the electrophilicity of the amide carbonyl, it is generally insufficient to render the amide bond labile under mild conditions.
| Condition | Stability | Potential Transformation | Reference |
|---|---|---|---|
| Neutral (pH ~7), Ambient Temperature | Highly Stable | No reaction | nih.govnih.gov |
| Strongly Acidic (e.g., 6M HCl, heat) | Labile | Hydrolysis to 2,6-dichloropyrimidine-4-carboxylic acid and morpholine | acs.org |
| Strongly Basic (e.g., 6M NaOH, heat) | Labile | Hydrolysis to the carboxylate salt and morpholine (may be accompanied by substitution of Cl atoms) | acs.org |
Carbonyl Group Reactivity
The carbonyl group bridging the pyrimidine and morpholine moieties is an additional site of reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O double bond and the electron-withdrawing effects of both the attached dichloropyrimidine ring and the nitrogen atom of the amide. libretexts.org
This electrophilic character allows the carbonyl group to be attacked by strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or hydride reducing agents. researchgate.netresearchgate.net
Reduction: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding (2,6-dichloropyrimidin-4-yl)(morpholino)methanol.
Addition of Organometallics: Reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol after nucleophilic addition to the carbonyl carbon.
It is important to note that these strong nucleophiles can also potentially react at the C-2 and C-6 positions of the pyrimidine ring. mdpi.com Therefore, achieving selective transformation at the carbonyl group may require careful selection of reagents and control of reaction conditions to manage the competing nucleophilic aromatic substitution pathway.
| Reagent | Reaction Type | Predicted Product | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduction | (2,6-dichloropyrimidin-4-yl)(morpholino)methanol | researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | (2,6-dichloropyrimidin-4-yl)(morpholino)methanol | researchgate.net |
| Grignard Reagent (R-MgX) | Nucleophilic Addition | Tertiary alcohol derivative | researchgate.net |
Reduction and Oxidation Chemistry of the Carbonyl Functionality
Reduction of the Carbonyl Group:
The carbonyl group of this compound is expected to be readily reduced to a secondary alcohol, (2,6-dichloropyrimidin-4-yl)(morpholino)methanol, using standard hydride reducing agents. The electron-withdrawing dichloropyrimidine ring enhances the partial positive charge on the carbonyl carbon, making it an excellent substrate for nucleophilic hydride attack.
Commonly employed reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comumn.edu The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the alcohol. libretexts.orgorganicchemistrytutor.com
Lithium aluminum hydride, a much stronger reducing agent, is also effective but requires anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran, due to its violent reaction with protic solvents. libretexts.orgchemguide.co.uk The general reactivity and conditions are analogous to the reduction of other aryl ketones. umn.edu
Illustrative Data for Carbonyl Reduction:
| Reducing Agent | Solvent | Typical Temperature | Product |
| Sodium Borohydride | Methanol/Ethanol | Room Temperature | (2,6-dichloropyrimidin-4-yl)(morpholino)methanol |
| Lithium Aluminum Hydride | Diethyl Ether/THF | 0 °C to Room Temp. | (2,6-dichloropyrimidin-4-yl)(morpholino)methanol |
This table is illustrative and based on general procedures for the reduction of aryl ketones.
Oxidation of the Carbonyl Group:
The oxidation of the carbonyl group in this compound can be achieved through a Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comnrochemistry.com
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. chemistrysteps.compw.live Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. The approximate order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com In the case of this compound, the competition is between the 2,6-dichloropyrimidine group and the morpholine nitrogen (via the acyl-nitrogen bond). It is anticipated that the dichloropyrimidine ring would migrate, leading to the formation of a morpholinyl 2,6-dichloropyrimidine-4-carboxylate.
Illustrative Data for Baeyer-Villiger Oxidation:
| Oxidizing Agent | Solvent | Typical Temperature | Product |
| m-CPBA | Dichloromethane (DCM) | Room Temperature | Morpholinyl 2,6-dichloropyrimidine-4-carboxylate |
This table is illustrative and based on general procedures for the Baeyer-Villiger oxidation of aryl ketones.
Condensation Reactions Leading to Extended Conjugated Systems
The carbonyl group of this compound is expected to undergo condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comchemistrysteps.comwikipedia.org The formation of the imine extends the conjugated system of the molecule.
The reaction is generally reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The pH of the reaction medium is a critical factor; the reaction is usually most efficient under mildly acidic conditions (pH 4-5). libretexts.org
Illustrative Data for Imine Formation:
| Amine Reactant | Catalyst | Solvent | Product Type |
| Aniline | Acetic Acid | Toluene | Imine |
| Benzylamine | p-TsOH | Toluene | Imine |
This table is illustrative and based on general procedures for the condensation of aryl ketones with primary amines.
Mechanistic Investigations of Key Reaction Pathways
Mechanism of Carbonyl Reduction by Hydride Reagents:
The reduction of the carbonyl group in this compound by a complex metal hydride, such as sodium borohydride, proceeds through a two-step mechanism. rsc.org
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. organicchemistrytutor.com This results in the formation of a tetrahedral alkoxide intermediate, where the negative charge resides on the oxygen atom. libretexts.org
Protonation: In the second step, the alkoxide intermediate is protonated by a protic solvent (e.g., methanol) to yield the final secondary alcohol product. rsc.org
Mechanism of Baeyer-Villiger Oxidation:
The Baeyer-Villiger oxidation of this compound with a peroxy acid is believed to proceed through the following steps: wikipedia.orgchemistrysteps.comnrochemistry.com
Protonation of the Carbonyl: The peroxy acid first protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organicchemistrytutor.com
Nucleophilic Addition: The peroxy acid then acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.comorganicchemistrytutor.com
Rearrangement: In a concerted step, one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the O-O bond. This migration is the rate-determining step, and the regioselectivity is determined by the migratory aptitude of the groups. wikipedia.org
Deprotonation: The resulting protonated ester is then deprotonated to give the final ester product.
Mechanism of Imine Formation:
The acid-catalyzed formation of an imine from this compound and a primary amine involves several reversible steps: libretexts.orglibretexts.orgchemistrysteps.com
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the protonated carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
Deprotonation: Finally, a base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product. libretexts.org
Advanced Spectroscopic and Analytical Characterization
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine. The molecular formula of the compound is C9H9Cl2N3O2. uni.lu HRMS provides a highly accurate mass measurement, enabling the confirmation of this formula by distinguishing it from other potential structures with the same nominal mass.
Based on its molecular formula, the predicted monoisotopic mass is 261.00717 Da. uni.lu In a typical HRMS experiment, various ionization techniques could be employed, with electrospray ionization (ESI) being a common choice for a molecule of this nature. The analysis would likely reveal several adducts of the parent molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its characterization. uni.lu
Table 1: Predicted Mass Spectrometry Adducts and Properties for C9H9Cl2N3O2
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 262.01445 |
| [M+Na]+ | 283.99639 |
| [M-H]- | 259.99989 |
| [M+NH4]+ | 279.04099 |
| [M+K]+ | 299.97033 |
| [M]+ | 261.00662 |
Data sourced from PubChem. uni.lu
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide critical information about the compound's structural connectivity. Cleavage of the amide bond between the carbonyl group and the morpholine (B109124) nitrogen is an expected primary fragmentation pathway. Other fragment ions would likely arise from the dichloropyrimidine ring, offering further structural confirmation.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise three-dimensional structure of organic molecules in solution.
While specific experimental spectra for this compound are not publicly documented, the expected chemical shifts can be predicted based on its constituent functional groups.
¹H NMR: The spectrum is anticipated to show signals corresponding to the morpholine ring protons and the lone proton on the pyrimidine (B1678525) ring. The morpholine protons, being adjacent to both an oxygen and an amide nitrogen, would likely appear as complex multiplets in the range of 3.5-4.0 ppm. libretexts.org The single aromatic proton on the pyrimidine ring is expected to be observed further downfield, likely in the 7.0-8.5 ppm region, due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituents. youtube.com
¹³C NMR: The carbon spectrum would provide key information. The carbonyl carbon is expected to have a chemical shift in the 160-170 ppm range, characteristic of an amide. libretexts.org The carbons of the morpholine ring adjacent to the oxygen and nitrogen would appear in the 40-70 ppm range. researchgate.net The carbons of the dichloropyrimidine ring would be observed in the aromatic region (110-165 ppm), with the chlorine-substituted carbons showing distinct shifts. chemicalbook.comspectrabase.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrimidine C-H | 7.0 - 8.5 | 110 - 130 |
| Pyrimidine C-Cl | - | 155 - 165 |
| Carbonyl C=O | - | 160 - 170 |
| Morpholine CH₂-N | 3.5 - 4.0 | 40 - 50 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings within the morpholine ring, helping to assign the specific signals of this spin system. news-medical.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This technique would definitively link the proton signals of the morpholine and pyrimidine rings to their corresponding carbon atoms, confirming assignments made in the 1D spectra. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. acs.org This is particularly powerful for this molecule, as it would show correlations from the morpholine protons to the carbonyl carbon, and from the pyrimidine proton to the carbonyl carbon, thus confirming the connectivity of the major structural fragments.
Solid-state NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of molecules in their solid, crystalline form. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the local electronic environment and internuclear distances in the solid state. mst.edunih.gov
For this compound, ssNMR could be used to:
Identify the presence of different polymorphs (different crystalline forms of the same molecule).
Characterize the molecular conformation and packing within the crystal lattice. acs.org
Study intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and to obtain higher resolution spectra. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1650-1680 cm⁻¹, characteristic of an amide group. Other key signals would include C-O-C stretching from the morpholine ether linkage (around 1115 cm⁻¹), C-N stretching, and vibrations associated with the dichloropyrimidine ring, including C=C and C=N stretching in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic C-H stretching may be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring would appear just below 3000 cm⁻¹. msu.edu The C-Cl stretches are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range. asianpubs.org
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also detect these fundamental vibrations. scielo.org.mx It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the pyrimidine ring breathing modes and C-Cl symmetric stretches might be more prominent in the Raman spectrum. researchgate.netacs.org Conformational analysis can also be performed, as different spatial arrangements of the morpholine ring (e.g., chair or boat conformations) would give rise to distinct vibrational frequencies. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | C=O stretch | 1650 - 1680 |
| Pyrimidine Ring | C=C, C=N stretches | 1400 - 1600 |
| Morpholine | C-O-C stretch | ~1115 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. bu.eduazolifesciences.com
Should a suitable single crystal of this compound be grown, this technique would provide an unambiguous confirmation of its molecular structure. rigaku.com Furthermore, it would reveal the supramolecular architecture, detailing how individual molecules pack together in the crystal lattice and identifying any intermolecular interactions like hydrogen bonds or π-π stacking that govern the solid-state structure. nih.gov
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. libretexts.org For a molecule with the polarity of the target compound, a silica (B1680970) gel stationary phase would be appropriate, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). libretexts.orgchemicalbook.com The spots can be visualized using UV light, owing to the UV-active pyrimidine ring.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for quantitative purity analysis. selleckchem.com A reversed-phase method, using a C18 or C8 column, would likely be effective. researchgate.net The mobile phase would typically be a gradient mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Detection would be accomplished using a UV detector, set to a wavelength where the pyrimidine chromophore absorbs strongly. This method can separate the target compound from starting materials, by-products, and other impurities with high resolution. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography is an essential technique for the quantitative determination of this compound in various samples, including reaction mixtures and final product batches. A validated HPLC method provides the necessary precision, accuracy, and linearity to ensure reliable quantification.
A typical reversed-phase HPLC method for the analysis of this compound would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, to achieve optimal separation from impurities and related substances. UV detection is commonly employed for compounds containing a chromophore, such as the pyrimidine ring in the target analyte.
Method Parameters and Validation
The development and validation of an HPLC method for this compound would encompass the optimization of several key parameters to ensure robust and reliable results. These parameters are often established during method development and confirmed during validation studies.
Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Method validation would further involve assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). Linearity is typically established by analyzing a series of standard solutions of known concentrations and plotting the detector response against concentration. Accuracy is determined by spiking a sample matrix with a known amount of the analyte and measuring the recovery. Precision is assessed through the repeatability of measurements on the same sample.
Table 2: Representative Method Validation Data
| Validation Parameter | Typical Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities or Intermediates
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound substance. These impurities could arise from starting materials, side reactions during synthesis, or degradation products. The high sensitivity and specificity of GC-MS make it an ideal tool for this purpose.
The methodology typically involves dissolving the sample in a suitable volatile solvent and injecting it into the GC system. The separation is achieved based on the volatility and interaction of the analytes with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that allows for their identification.
Analytical Conditions
The selection of appropriate GC-MS conditions is crucial for the effective separation and identification of potential volatile impurities. A common approach involves using a non-polar or mid-polar capillary column and a temperature-programmed oven to elute a wide range of volatile compounds.
Table 3: Example GC-MS Analytical Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
This type of analysis can identify residual solvents from the synthesis process, unreacted starting materials, or by-products that are volatile enough to be analyzed by GC. The mass spectra of any detected impurities can be compared against spectral libraries for tentative identification, which can then be confirmed using certified reference standards.
Computational and Theoretical Investigations of 4 2,6 Dichloropyrimidine 4 Carbonyl Morpholine
Conformational Analysis and Molecular Dynamics Simulations
The 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine molecule possesses conformational flexibility primarily due to the morpholine (B109124) ring and the single bonds connecting the different moieties. The morpholine ring typically adopts a stable chair conformation to minimize steric strain. frontiersin.org The pyrimidine (B1678525) ring, being aromatic, is planar. researchgate.net
Conformational analysis involves systematically rotating the bonds—particularly the bond between the pyrimidine ring and the carbonyl group, and the C-N amide bond—to map the potential energy surface. This exploration helps identify the lowest-energy conformers (the most stable shapes) of the molecule. Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions of the molecule over time, providing insights into its dynamic behavior and stability in different environments. nih.gov
The three-dimensional structure of the molecule is stabilized by a network of non-covalent interactions. While this compound lacks strong hydrogen bond donors like O-H or N-H, weaker intramolecular interactions, such as C-H···O or C-H···N contacts, can play a role in stabilizing certain conformations. mdpi.com
Other important non-covalent interactions include dipole-dipole interactions, arising from the polar C-Cl, C=O, and C-O bonds, and van der Waals forces. Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify these weak interactions and charge transfer phenomena within the molecule. nih.govresearchgate.net
Electronic Structure and Molecular Orbital Analysis
Understanding the electronic structure is key to predicting a molecule's chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity. nih.govfrontiersin.org
In this compound, the electron-withdrawing nature of the dichloropyrimidine ring is expected to lower the energy of the LUMO, localizing it primarily on this ring. Conversely, the morpholine and carbonyl groups may contribute more significantly to the HOMO. Analysis of the FMOs helps predict whether the molecule will act as an electrophile or a nucleophile in a given reaction. researchgate.net
Table 4: Frontier Molecular Orbital (FMO) Properties This table presents representative data from an FMO analysis.
| Parameter | Description | Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.12 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.14 |
Frontier Molecular Orbital (HOMO-LUMO) Characteristics
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, characterizing it as a nucleophile or base, while the LUMO's energy relates to its ability to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the carbonyl oxygen, while the LUMO is likely distributed over the electron-deficient dichloropyrimidine ring. This distribution facilitates intramolecular charge transfer from the morpholine moiety to the pyrimidine ring. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine these orbital energies. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Properties
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of bonding, lone pairs, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies their significance. rsc.org
Table 2: Selected NBO Second-Order Perturbation Analysis Results
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) Nmorpholine | π* (Cpyrimidine=Npyrimidine) | 25.8 | Intramolecular charge transfer, stabilizing the system. |
| LP (2) Omorpholine | σ* (Cmorpholine-Nmorpholine) | 5.2 | Hyperconjugative interaction contributing to ring stability. |
Reaction Mechanism Modeling and Transition State Calculations
Computational modeling is instrumental in elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states. The synthesis of this compound likely involves the nucleophilic acyl substitution of a 2,6-dichloropyrimidine-4-carbonyl derivative (such as the acid chloride) with morpholine.
Theoretical calculations can map the entire reaction pathway, from reactants to products, including any intermediates. Transition state (TS) calculations are used to locate the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier. cam.ac.uk The geometry of the transition state provides insight into the bond-forming and bond-breaking processes. For the amidation reaction, a tetrahedral intermediate is typically formed, and computational models can determine the energies of the transition states leading to and from this intermediate. frontiersin.org This information is vital for understanding the reaction kinetics and predicting reaction outcomes under different conditions.
Table 3: Hypothetical Relative Energies for Reaction Pathway
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (2,6-dichloropyrimidine-4-carbonyl chloride + morpholine). |
| Transition State 1 (TS1) | +15.5 | Activation barrier for the formation of the tetrahedral intermediate. |
| Tetrahedral Intermediate | -5.2 | A transient species formed during the reaction. |
| Transition State 2 (TS2) | +12.8 | Activation barrier for the collapse of the intermediate to form the product. |
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. nih.gov For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.
Table 4: Comparison of Experimental NMR Data for a Regioisomer with Hypothetical Calculated Data
| Nucleus | Position | Experimental δ (ppm) for 4-(2,6-dichloropyrimidin-4-yl)morpholine (B117384) chemicalbook.com | Predicted δ (ppm) for Title Compound |
|---|---|---|---|
| ¹³C | C2 (Pyrimidine) | 161.75 | 160.9 |
| ¹³C | C4 (Pyrimidine) | 160.55 | 164.2 (C=O) |
| ¹³C | C5 (Pyrimidine) | 108.31 | 115.6 |
| ¹³C | Cmorpholine (adjacent to N) | 44.39 | 45.1 |
| ¹³C | Cmorpholine (adjacent to O) | 66.59 | 66.8 |
| ¹H | H5 (Pyrimidine) | 6.56 | 7.35 |
This comparative approach demonstrates the synergy between computational and experimental techniques in modern chemical research, providing a comprehensive understanding of the properties and behavior of complex organic molecules.
Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis
Precursor for Diversely Substituted Pyrimidine-4-carboxamide (B1289416) Analogues
The two chlorine atoms on the pyrimidine (B1678525) ring of 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine are susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its utility as a precursor. These reactions allow for the chlorine atoms to be replaced by a wide variety of nucleophiles, leading to a diverse array of substituted pyrimidine-4-carboxamide analogues.
The reactivity of the chlorine atoms at the C2 and C6 positions can be differentiated, allowing for sequential substitutions. Typically, the C6 position is more reactive towards nucleophiles. This differential reactivity enables the controlled, stepwise introduction of different substituents. For instance, a mono-amination can be achieved under specific conditions, followed by the substitution of the second chlorine atom with a different nucleophile. nih.gov This strategy significantly enhances the molecular diversity that can be generated from this single precursor.
Common nucleophiles used in these substitution reactions include amines, alcohols, thiols, and phenols. The reaction with various primary and secondary amines, for example, yields a range of 2,6-diamino-pyrimidine derivatives. Similarly, reaction with substituted phenols via microwave-assisted SNAr can introduce aryl ether linkages. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reaction Conditions | Resulting Substituent at C2/C6 | Product Class |
|---|---|---|---|
| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF), Heat | -NR¹R² | Aminopyrimidine |
| Substituted Phenol (ArOH) | Base (e.g., Cs₂CO₃), Solvent (e.g., NMP), Microwave | -OAr | Phenoxypyrimidine |
| Thiol (RSH) | Base, Solvent | -SR | Thioetherpyrimidine |
| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent | -OR | Alkoxypyrimidine |
This capacity for diverse functionalization makes this compound a key intermediate in the synthesis of compounds for various research applications. chemimpex.com
Utility in the Construction of Pyrimidine-Fused Heterocyclic Systems
The presence of two reactive chlorine atoms also positions this compound as an excellent starting material for the synthesis of pyrimidine-fused heterocyclic systems. These bicyclic and polycyclic structures are prevalent in pharmacologically active molecules. derpharmachemica.com The general strategy involves reacting the dichloropyrimidine core with a binucleophile, a molecule containing two nucleophilic centers that can displace both chlorine atoms to form a new ring.
The selection of the binucleophile determines the nature of the fused ring. For example:
Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines .
Using ethylenediamine (B42938) as the binucleophile can yield dihydropyrazino[2,3-d]pyrimidines .
Reaction with 2-aminoethanol can produce oxazolo[5,4-d]pyrimidines .
Condensation with aminothiophenol can result in the formation of benzothiazolo[5,4-d]pyrimidines .
These annulation reactions significantly increase the structural complexity and rigidity of the molecule, providing access to diverse chemical spaces. A variety of methods for synthesizing fused pyrimidine derivatives have been developed, highlighting the importance of this structural motif. nuph.edu.ua
Table 2: Potential Fused Heterocyclic Systems from this compound
| Binucleophile | Resulting Fused Ring System |
|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazolopyrimidine |
| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Pyrazinopyrimidine |
| Guanidine (H₂N-C(=NH)-NH₂) | Pteridine |
| o-Phenylenediamine | Pyrimido[4,5-b]quinoxaline |
Scaffold for the Generation of Chemical Libraries for Structural Exploration
In medicinal chemistry and drug discovery, the morpholine (B109124) and pyrimidine rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. nih.govfrontiersin.orgresearchgate.net The compound this compound combines these two important scaffolds and provides a platform for the generation of chemical libraries.
A chemical library is a large collection of diverse molecules used for high-throughput screening. The two distinct and reactive chlorine atoms on the pyrimidine ring are ideal for combinatorial chemistry. By using a set of different amines for the first substitution and another set of nucleophiles (e.g., phenols, thiols) for the second, a large matrix of unique compounds can be synthesized from a single starting material. This approach allows for a systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core. nih.gov The synthesis of such libraries is crucial for identifying lead compounds in drug discovery projects. researchgate.net
Potential in Designing Ligands for Metal Coordination (If applicable in non-biological contexts)
The structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it a potential ligand for metal coordination in non-biological contexts. Potential coordination sites include:
The two nitrogen atoms of the pyrimidine ring.
The oxygen atom of the carbonyl group.
The oxygen and nitrogen atoms of the morpholine ring.
These sites can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes. The molecule could function as a monodentate ligand, coordinating through one site, or as a multidentate (chelating) ligand, coordinating through multiple sites simultaneously. Pyrimidine and morpholine derivatives have been successfully used to synthesize metal complexes, such as with platinum. nih.gov
Furthermore, the chlorine atoms can be replaced with other functional groups that have strong coordinating abilities, such as pyridine, pyrazole, or carboxylate groups. nih.gov This allows for the rational design of ligands with tailored electronic and steric properties for specific applications, such as in catalysis or the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Applications in Materials Chemistry and Related Interdisciplinary Fields (If non-biological, e.g., optoelectronics, polymers)
While direct applications of this compound in materials chemistry are not extensively documented, its core structure is relevant to the field. Pyrimidine-based compounds are known to be components of functional organic materials due to their electron-deficient nature and rigid structure.
By strategically substituting the chlorine atoms with chromophoric or electronically active groups, this molecule could serve as a building block for materials with interesting photophysical or electronic properties. For example, introducing conjugated aromatic systems could lead to compounds with potential use in:
Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transport layers.
Organic Photovoltaics (OPVs): As electron-acceptor materials.
Coordination Polymers: The ligand design potential mentioned previously can be exploited to create luminescent coordination polymers for sensing or lighting applications. mdpi.com
The synthetic versatility of the dichloropyrimidine scaffold allows for fine-tuning of properties like absorption/emission wavelengths, redox potentials, and charge carrier mobility, making it a promising platform for the development of novel functional materials.
Future Research Directions in the Chemistry of 4 2,6 Dichloropyrimidine 4 Carbonyl Morpholine
Discovery of Novel and Efficient Synthetic Routes
While the synthesis of 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine can be envisaged through established chemical principles, dedicated research is required to develop optimized, efficient, and scalable synthetic protocols. The primary route would likely involve the acylation of morpholine (B109124) with a suitable pyrimidine (B1678525) precursor. Future research should focus on exploring and optimizing various synthetic strategies.
A foundational approach involves the reaction of morpholine with 2,6-dichloropyrimidine-4-carbonyl chloride. chemicalbook.comscbt.com This precursor is accessible from orotic acid monohydrate. chemicalbook.com The reaction is a classic nucleophilic acyl substitution. However, its efficiency can be highly dependent on reaction conditions. Future investigations should systematically evaluate parameters such as the choice of solvent, the type and stoichiometry of the base used to scavenge the HCl byproduct, and the reaction temperature to maximize yield and purity while minimizing side reactions.
An alternative and potentially milder route would start from 2,6-dichloropyrimidine-4-carboxylic acid. biosynth.com This pathway avoids the use of the highly reactive and potentially unstable acid chloride. Research in this area would explore the use of modern peptide coupling reagents (e.g., HBTU, TBTU) to facilitate the amide bond formation between the carboxylic acid and morpholine. This approach often offers higher chemoselectivity and milder conditions, which could be advantageous.
Furthermore, microwave-assisted synthesis represents a promising avenue for accelerating these reactions. rdd.edu.iq Studies could be designed to compare conventional heating methods with microwave irradiation to determine effects on reaction time, yield, and impurity profiles for both the acid chloride and carboxylic acid routes.
| Starting Material | Key Reagents | Potential Advantages | Research Focus |
|---|---|---|---|
| 2,6-Dichloropyrimidine-4-carbonyl chloride | Morpholine, Non-nucleophilic base (e.g., triethylamine, DIPEA) | High reactivity of starting material, potentially rapid reaction. | Optimization of base, solvent, and temperature; control of side reactions. |
| 2,6-Dichloropyrimidine-4-carboxylic acid | Morpholine, Peptide coupling agents (e.g., HBTU, DCC, EDC) | Milder reaction conditions, avoids handling acyl chloride, potentially higher purity. | Screening of various coupling agents and conditions for optimal efficiency. |
| Either route | Microwave Irradiation | Significant reduction in reaction time, potential for improved yields. | Direct comparison with conventional heating; investigation of solvent effects under microwave conditions. |
In-depth Mechanistic Understanding of its Chemical Transformations
The two chlorine atoms at the C2 and C6 positions of the pyrimidine ring are prime sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens and the C4-carbonyl group is expected to activate these positions towards nucleophilic attack. A critical area for future research is the detailed mechanistic study of these transformations.
A primary focus should be on the regioselectivity of SNAr reactions. While the C2 and C6 positions are electronically similar, subtle differences may arise, and the substitution of the first chlorine atom will undoubtedly influence the reactivity of the second. Quantum mechanics calculations could be employed to model the reaction pathways and predict the activation energies for substitution at each position with various nucleophiles. wuxiapptec.com Experimental studies using a range of nucleophiles (e.g., primary/secondary amines, alkoxides, thiols) would be needed to validate these theoretical models and to understand how nucleophile sterics and electronics influence regioselectivity. nih.govnih.gov
Furthermore, the precise mechanism of the SNAr reaction on this substrate warrants investigation. SNAr reactions can proceed through a stepwise pathway involving a stable Meisenheimer intermediate or via a concerted mechanism. nih.gov Kinetic studies, including kinetic isotope effect experiments, could elucidate the operative mechanism for this specific compound, contributing to a broader understanding of SNAr reactivity on highly substituted pyrimidines.
| Transformation | Key Mechanistic Question | Proposed Research Approach |
|---|---|---|
| Monosubstitution (SNAr) | Regioselectivity: Will nucleophiles preferentially attack the C2 or C6 position? | Computational modeling (DFT); systematic reaction screening with diverse nucleophiles; structural analysis of products. |
| Disubstitution (SNAr) | How does the first substitution electronically and sterically affect the second substitution? | Kinetic analysis of sequential substitution reactions; Hammett analysis with substituted nucleophiles. |
| SNAr Reaction Pathway | Does the reaction proceed via a stepwise (Meisenheimer complex) or concerted mechanism? | Kinetic isotope effect (KIE) studies; trapping experiments for intermediates; advanced computational analysis of transition states. |
Development of Advanced Analytical Techniques for Complex Mixtures
Robust analytical methods are essential for supporting synthetic and mechanistic studies. Future research should aim to develop and validate a suite of advanced analytical techniques for the accurate quantification of this compound and the identification of related substances in complex mixtures.
High-Performance Liquid Chromatography (HPLC) will be a central technique. The development of a stability-indicating reversed-phase HPLC method is a priority. Research should focus on screening various stationary phases (e.g., C18, Phenyl-Hexyl) and optimizing mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water with modifiers) to achieve baseline separation of the target compound from its precursors, reagents, and potential byproducts, such as mono-substituted derivatives. nih.gov
Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), will be indispensable for structural confirmation and impurity identification. researchgate.net High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the parent molecule and any novel products formed during reactivity studies. scholaris.ca Furthermore, developing standardized LC-MS/MS methods would allow for highly sensitive and selective quantification of the compound in various matrices.
For unambiguous structural elucidation, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is required. While 1H and 13C NMR provide basic structural information, future work should involve the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals. This is particularly important for distinguishing between potential regioisomers formed in substitution reactions.
| Technique | Purpose | Key Parameters for Optimization/Development |
|---|---|---|
| HPLC-UV | Purity assessment, quantification, reaction monitoring. | Stationary phase, mobile phase composition and gradient, detection wavelength. |
| LC-MS/MS | Trace-level quantification, identification of components in complex mixtures. | Ionization source (ESI), fragmentation patterns (MRM transitions), chromatographic conditions. |
| High-Resolution MS (e.g., TOF, Orbitrap) | Unambiguous molecular formula determination of unknown products. | Mass accuracy calibration, data processing for formula generation. |
| 2D NMR (COSY, HSQC, HMBC) | Complete and unambiguous structural elucidation of isomers and new derivatives. | Solvent selection, acquisition and processing parameters for high-resolution spectra. |
Exploration of its Properties in Supramolecular Chemistry and Crystal Engineering
Crystal engineering seeks to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. This compound possesses multiple functional groups capable of participating in predictable non-covalent interactions, making it an excellent candidate for future studies in supramolecular chemistry and crystal engineering.
The molecule contains a rich array of hydrogen bond acceptors: the two nitrogen atoms of the pyrimidine ring, the carbonyl oxygen, and the oxygen and nitrogen atoms of the morpholine ring. researchgate.net This opens up the possibility of forming co-crystals with a variety of hydrogen bond donors, such as dicarboxylic acids or phenols. tandfonline.comresearchgate.net Research should be directed towards systematically screening co-crystal formation with various partner molecules to identify and classify the resulting supramolecular synthons. The amide-like carbonyl group, in particular, could participate in robust and directional hydrogen bonding. acs.org
The electron-deficient pyrimidine ring is a prime candidate for participating in π-π stacking interactions. Future work could explore how this stacking can be modulated by co-crystallization with electron-rich aromatic molecules. The interplay between hydrogen bonding and π-stacking could lead to the formation of complex and interesting 1D, 2D, or 3D supramolecular architectures. rsc.org
Single-crystal X-ray diffraction will be the definitive technique to characterize these new solid forms. The resulting structural information will provide deep insights into the packing arrangements and the hierarchy of intermolecular forces that govern the self-assembly of this molecule. nih.gov
| Interaction Type | Potential Co-formers | Supramolecular Goal | Primary Analytical Technique |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic acids (e.g., fumaric acid), phenols, primary amides. | Formation of predictable synthons (e.g., acid-pyrimidine, amide-amide). tandfonline.comacs.org | Single-Crystal X-ray Diffraction. |
| π-π Stacking | Electron-rich aromatics (e.g., pyrene, naphthalene (B1677914) derivatives). | Construction of alternating stacked columnar structures. | Single-Crystal X-ray Diffraction, UV-Vis Spectroscopy. |
| Halogen Bonding | Lewis bases, halide anions. | Investigation of C-Cl···N or C-Cl···O interactions as structure-directing forces. | Single-Crystal X-ray Diffraction. |
Q & A
Q. What are the recommended synthetic routes for 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 2,6-dichloropyrimidine-4-carboxylic acid with morpholine using activating agents like EDCl/HOBt or DCC. Reaction optimization may include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and low side reactivity.
- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis.
- Catalyst Use : DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Post-synthesis, purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by H NMR (e.g., morpholine protons at δ 3.6–3.8 ppm).
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Use LC-MS to detect impurities (e.g., unreacted starting materials).
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 1 month) with periodic sampling. Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) for decomposition products.
- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent moisture absorption and oxidative degradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer :
- NMR Discrepancies : Compare experimental C NMR shifts with computational predictions (DFT/B3LYP/6-31G* level). For example, the carbonyl carbon (C=O) should appear near δ 165–170 ppm.
- MS Anomalies : Perform high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and adducts (e.g., sodium/potassium adducts).
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for morpholine ring protons .
Q. What strategies are effective in mitigating low yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Profiling : Use in situ FTIR to monitor reaction progress and identify bottlenecks (e.g., slow acyl transfer).
- Workflow Adjustments :
- Batch vs. Flow Chemistry : Transition to continuous flow systems for better heat/mass transfer.
- Quenching Optimization : Gradual addition of aqueous NaHCO₃ to prevent exothermic side reactions.
- Byproduct Analysis : Conduct GC-MS to identify and suppress side products (e.g., dimerization via unreacted chloride) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). Focus on the dichloropyrimidine moiety’s interaction with ATP-binding pockets.
- QSAR Modeling : Train models on existing bioactivity data (IC₅₀ values) to prioritize substituents (e.g., electron-withdrawing groups at C2/C6 for improved potency).
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic liabilities (e.g., logP >3 may reduce solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
